
2-クロロキナゾリン-4(3H)-オン
概要
説明
“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .
Synthesis Analysis
The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .
科学的研究の応用
抗真菌特性
2-クロロキナゾリン-4(3H)-オン誘導体は、その潜在的な抗真菌特性について合成および特性評価されています。 これらの化合物は、特定の真菌病原体にターゲットを絞って設計することができ、抗真菌薬開発のための新しい道を開きます .
抗腫瘍活性
キナゾリン誘導体、特に2-クロロキナゾリン-4(3H)-オン構造を持つものは、その抗腫瘍活性について評価されています。 これらの化合物は、腫瘍細胞の増殖を阻害する能力があるため、さまざまな種類の癌の潜在的な治療法として検討されています .
チューブリン阻害
2-クロロキナゾリン-4(3H)-オンなどの化合物は、チューブリン重合への影響を調べるためにチューブリン阻害アッセイで使用されてきました。 これは、これらの化合物がどのように癌細胞の有糸分裂プロセスを破壊するかを理解するために不可欠です .
有機合成
この化合物は、有機合成において重要な役割を果たしており、医薬品化学および薬物開発で有用な幅広い化学構造を作成するためのビルディングブロックとして機能します.
医薬品化学
医薬品化学では、2-クロロキナゾリン-4(3H)-オンは、潜在的な治療用途を持つ新しい医薬品を開発するために使用されます。 その構造は、新規薬物の合成において重要です.
化学反応研究
キナゾリン誘導体を含むアルキル化、酸化、加水分解の反応は、2-クロロキナゾリン-4(3H)-オンを使用して研究されています。 これらの研究は、これらの化合物の化学的挙動と変換を理解するのに役立ちます .
作用機序
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These applications suggest that the compound may interact with a variety of biological targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, which could affect its metabolism .
将来の方向性
生化学分析
Biochemical Properties
2-Chloroquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound’s interaction with PARP leads to the suppression of intracellular PAR formation and enhances the aggregation of γH2AX, a marker of DNA damage . Additionally, 2-Chloroquinazolin-4(3H)-one can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
2-Chloroquinazolin-4(3H)-one has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in primary PARPi-resistant cell lines, 2-Chloroquinazolin-4(3H)-one has been found to stimulate the formation of intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . This compound also affects gene expression by altering the levels of specific mRNAs and proteins involved in cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Chloroquinazolin-4(3H)-one involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, the compound’s inhibition of PARP1 is mediated through hydrogen bonding interactions with the enzyme’s active site, leading to the suppression of DNA repair processes . Additionally, 2-Chloroquinazolin-4(3H)-one can induce conformational changes in target proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroquinazolin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroquinazolin-4(3H)-one remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of DNA repair and persistent induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloroquinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor suppression and enhanced apoptosis . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.
Metabolic Pathways
2-Chloroquinazolin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-Chloroquinazolin-4(3H)-one can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Chloroquinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) play a role in the compound’s cellular uptake and distribution. The localization and accumulation of 2-Chloroquinazolin-4(3H)-one can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Chloroquinazolin-4(3H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloroquinazolin-4(3H)-one has been found to localize in the nucleus, where it interacts with DNA repair enzymes and modulates gene expression. Its subcellular distribution can affect its efficacy and specificity in targeting cellular processes.
特性
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-69-2 | |
| Record name | 2-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-chloroquinazolin-4(3H)-one in organic synthesis?
A1: 2-Chloroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse guanidine derivatives. [] Depending on the reaction conditions and the amine reagent used, it can be selectively transformed into either twisted-cyclic guanidines or ring-fused N-acylguanidines. [] This tunability makes it valuable for accessing structurally diverse compounds with potential applications in medicinal chemistry and material science.
Q2: What is the structural significance of the chlorine atom in 2-chloroquinazolin-4(3H)-one?
A2: The chlorine atom at the 2-position of 2-chloroquinazolin-4(3H)-one plays a crucial role in its reactivity. [] It acts as a leaving group, facilitating the attack of nucleophiles, such as amines, leading to the ring-opening and subsequent rearrangements that generate the diverse guanidine products. [] This reactivity makes it a key intermediate in various chemical transformations.
Q3: What are the structural features of 2-chloroquinazolin-4(3H)-one?
A3: 2-Chloroquinazolin-4(3H)-one (C8H5ClN2O) possesses a planar quinazoline ring system. [] The crystal structure reveals the presence of classical N—H⋯O and weak non-classical C—H⋯N hydrogen bonds between molecules. [] This planarity and the observed hydrogen bonding patterns can influence its packing arrangement and interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

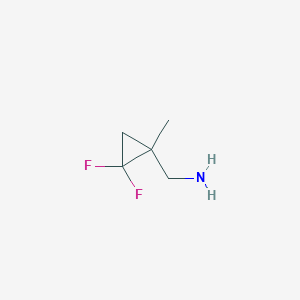
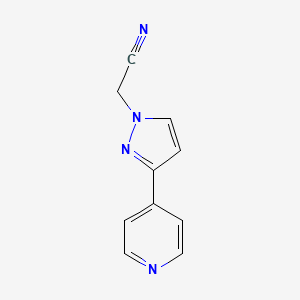
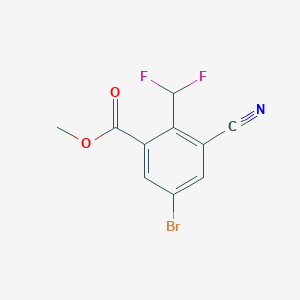
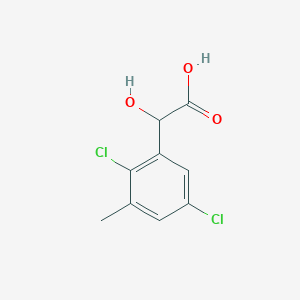

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
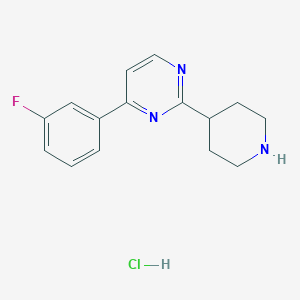
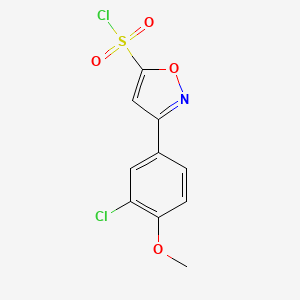
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)
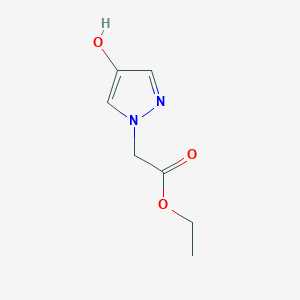
![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)
